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Compound of Interest

Compound Name: Vinorelbine-d3 (ditartrate)

Cat. No.: B15145438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Vinorelbine-d3 (ditartrate), a deuterated analog of the anti-mitotic agent Vinorelbine. This

document is intended for researchers, scientists, and professionals involved in drug

development and medicinal chemistry.

Introduction
Vinorelbine is a semi-synthetic vinca alkaloid derived from the coupling of catharanthine and

vindoline, natural products of the Madagascar periwinkle, Catharanthus roseus.[1][2] It

functions as an anti-mitotic agent by interfering with microtubule dynamics, leading to cell cycle

arrest and apoptosis.[3][4][5][6] Vinorelbine-d3 (ditartrate) is a stable isotope-labeled version

of Vinorelbine ditartrate, where three hydrogen atoms have been replaced by deuterium.[3][7]

This isotopic labeling is a valuable tool in pharmaceutical research, particularly for absorption,

distribution, metabolism, and excretion (ADME) studies, as it allows for the differentiation and

quantification of the drug from its endogenous counterparts.[3]

Synthesis of Vinorelbine-d3 (ditartrate)
The synthesis of Vinorelbine-d3 (ditartrate) follows the established semi-synthetic route for

Vinorelbine, with the introduction of deuterium atoms at a specific stage. While a precise,

publicly available protocol for the deuterated synthesis is limited, the general methodology

involves the coupling of catharanthine and vindoline, followed by rearrangement and salt
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formation. The deuterium labeling is likely achieved through the use of a deuterated reagent

during the synthesis.

General Synthetic Scheme
A plausible synthetic pathway is outlined below, based on known methods for Vinorelbine

synthesis.

Step 1: Coupling Reaction

Step 2: Reduction Step 3: Rearrangement and Ring Opening Step 4: Salt Formation

Catharanthine Tartrate FeCl3 / HCl

Vindoline

Anhydrovinblastine Intermediate Sodium Borohydride (or NaBD4 for deuteration) Dehydrated Vinblastine Trifluoroacetic Anhydride Vinorelbine-d3 Base Tartaric Acid Vinorelbine-d3 (ditartrate)

Click to download full resolution via product page

Caption: General workflow for the synthesis of Vinorelbine-d3 (ditartrate).

Experimental Protocols
While a specific protocol for Vinorelbine-d3 is not publicly detailed, the following outlines the

key steps based on the synthesis of the non-deuterated compound. The introduction of

deuterium is likely accomplished in Step 2 by using a deuterated reducing agent.

Step 1: Coupling of Catharanthine and Vindoline

Catharanthine tartrate and vindoline are used as starting materials.

The reaction is typically carried out in the presence of ferric trichloride (FeCl3) and

hydrochloric acid (HCl).[8]

This step leads to the formation of an anhydrovinblastine intermediate.

Step 2: Reduction
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The intermediate from Step 1 is reacted with a reducing agent.

To introduce the deuterium label, a deuterated reducing agent such as sodium borodeuteride

(NaBD4) would likely be used in place of sodium borohydride (NaBH4). This is the most

probable step for deuterium incorporation.

This reduction yields dehydrated vinblastine.[8]

Step 3: Ring Opening and Rearrangement

The dehydrated vinblastine undergoes ring-opening and rearrangement when treated with

trifluoroacetic anhydride.[8]

This step forms the core structure of Vinorelbine.

Step 4: Salt Formation

The resulting Vinorelbine-d3 base is then reacted with tartaric acid to form the more stable

ditartrate salt.

Characterization of Vinorelbine-d3 (ditartrate)
Comprehensive characterization is essential to confirm the identity, purity, and structure of the

synthesized Vinorelbine-d3 (ditartrate). The following analytical techniques are typically

employed.

Physicochemical Properties
Property Value

Molecular Formula C₅₃H₆₃D₃N₄O₂₀

Molecular Weight 1082.12 g/mol

Appearance Off-white powder

Purity (by HPLC) ≥98%

Solubility
Soluble in water (10 mg/mL) and DMSO (100

mg/mL)
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Data sourced from commercial suppliers of Vinorelbine-d3 (ditartrate) and Vinorelbine

ditartrate salt hydrate.[7][9]

Spectroscopic and Chromatographic Data
Detailed spectroscopic and chromatographic data are crucial for structural elucidation and

purity assessment. While specific datasets for Vinorelbine-d3 (ditartrate) are not widely

published, the expected analytical profile is described below.

Analytical Technique Expected Observations

¹H NMR

The proton NMR spectrum would be complex,

characteristic of the Vinorelbine structure. The

signals corresponding to the positions of

deuterium incorporation would be absent or

significantly reduced in intensity.

¹³C NMR
The carbon-13 NMR spectrum would confirm

the carbon skeleton of the molecule.

Mass Spectrometry (MS)

ESI-MS would show a molecular ion peak

corresponding to the mass of the deuterated

compound (C₄₅H₅₁D₃N₄O₈ for the free base),

confirming the incorporation of three deuterium

atoms.

High-Performance Liquid Chromatography

(HPLC)

A reversed-phase HPLC method would be used

to determine the purity of the compound. A

typical mobile phase might consist of an

ammonium formate buffer and methanol.[10]

The retention time would be very similar to that

of the non-deuterated standard.

Mechanism of Action: Microtubule Disruption
Vinorelbine, and by extension its deuterated analog, exerts its cytotoxic effects by interfering

with the dynamic instability of microtubules, which are essential components of the mitotic

spindle.
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Caption: Mechanism of action of Vinorelbine leading to mitotic arrest.
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The binding of Vinorelbine to tubulin disrupts the formation and function of the mitotic spindle, a

critical apparatus for chromosome segregation during cell division. This interference leads to an

arrest of the cell cycle in the metaphase, ultimately triggering programmed cell death, or

apoptosis.[4]

Conclusion
This technical guide has provided an in-depth overview of the synthesis and characterization of

Vinorelbine-d3 (ditartrate). While a detailed, step-by-step public protocol for the deuterated

synthesis remains elusive, the general synthetic strategy is well-established. The

characterization of this isotopically labeled compound relies on standard analytical techniques

to confirm its structure and purity. The understanding of its mechanism of action as a

microtubule-destabilizing agent is crucial for its application in cancer research and drug

development. The use of Vinorelbine-d3 (ditartrate) as an internal standard and for metabolic

studies will continue to be invaluable in advancing our understanding of this important

chemotherapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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